molecular formula C26H24N4OS B393884 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Cat. No.: B393884
M. Wt: 440.6g/mol
InChI Key: XJUYGWMEUGOOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline and thiophene fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of Boc-tetramic acid with benzylidenemalononitrile using bifunctional noncovalent organocatalysts . The reaction proceeds through a Michael addition followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of amino and cyano groups allows for potential oxidation reactions.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: The aromatic rings in the structure can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-5-OXO-4-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE apart is its fused ring system combining quinoline and thiophene structures. This unique arrangement provides distinct electronic and steric properties, making it a valuable scaffold for developing new compounds with specific biological activities .

Properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6g/mol

IUPAC Name

2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H24N4OS/c27-14-18-17-10-5-2-6-13-22(17)32-26(18)30-20-11-7-12-21(31)24(20)23(19(15-28)25(30)29)16-8-3-1-4-9-16/h1,3-4,8-9,23H,2,5-7,10-13,29H2

InChI Key

XJUYGWMEUGOOOV-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)N3C4=C(C(C(=C3N)C#N)C5=CC=CC=C5)C(=O)CCC4

Origin of Product

United States

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